2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide
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Description
Benzofuran is a compound that forms the core of many biologically active natural medicines and synthetic chemical raw materials . It has been found to have a wide range of biological and pharmacological applications . Benzofuran and its derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds is quite versatile, which allows them to have a wide array of biological activities . This makes benzofuran a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, benzofuran substituted chalcone compounds have been synthesized and characterized .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c18-11-17(7-3-4-8-17)19-15(24)10-23-21-16(20-22-23)14-9-12-5-1-2-6-13(12)25-14/h1-2,5-6,9H,3-4,7-8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTAYJLBTYIBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2N=C(N=N2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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